6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a complex tricyclic core (1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one) linked to a piperazine sulfonyl group substituted with a 2H-1,3-benzodioxole-5-carbonyl moiety.
Properties
IUPAC Name |
6-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c27-21-4-2-15-11-18(12-16-5-6-26(21)22(15)16)33(29,30)25-9-7-24(8-10-25)23(28)17-1-3-19-20(13-17)32-14-31-19/h1,3,11-13H,2,4-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGOEJVWCIVDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one , with CAS number 946361-28-0 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 469.5 g/mol . The structure features a benzodioxole moiety linked to a piperazine ring, which is further connected to a sulfonyl group and an azatricyclo framework.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzodioxole structure. For instance, derivatives of benzodioxole have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of benzodioxole derivatives, it was found that certain compounds significantly inhibited cell viability and induced apoptosis in A549 and C6 cells:
| Compound | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Cell Viability (%) |
|---|---|---|---|
| Control | 4.5 | 3.1 | 94.3 |
| Compound 2 | 5.4 | 23.7 | 75.2 |
| Compound 5 | 25.0 | 12.11 | 60.2 |
| Cisplatin | 16.3 | 32.4 | 69.0 |
Compound 5 demonstrated the highest percentage of early apoptotic cells in C6 cells compared to cisplatin, suggesting its potential as an effective anticancer agent .
The mechanism by which benzodioxole derivatives exert their anticancer effects may involve the inhibition of specific enzymes or modulation of cellular pathways associated with apoptosis and cell proliferation.
- Apoptosis Induction : Compounds have been shown to increase both early and late apoptosis in cancer cells.
- Mitochondrial Membrane Potential : Disturbance in mitochondrial membrane potential has been observed, indicating a pathway leading to apoptosis.
- DNA Synthesis Inhibition : Several derivatives inhibit DNA synthesis in cancer cells, thereby reducing their proliferation capability .
Pharmacological Studies
Pharmacological investigations have also focused on the inhibitory effects of these compounds on cholinesterases (AChE and BuChE). Interestingly, certain derivatives did not show significant inhibitory activity against these enzymes, indicating that their anticancer properties are independent of cholinesterase inhibition .
Summary of Findings
The compound 6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one exhibits promising biological activity, particularly as an anticancer agent through mechanisms involving apoptosis induction and DNA synthesis inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]dodeca-...-11-one (PubChem: )
- Key Difference : Replaces the benzodioxole-carbonyl group with a 3,4-dimethoxybenzoyl substituent.
- Implications : The methoxy groups may enhance metabolic stability compared to the benzodioxole’s labile methylenedioxy bridge. However, reduced electron-withdrawing effects could diminish binding affinity in enzymatic targets .
b. Compounds 13 and 14 from Pharmacological Reports ()
- Structure : 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives with 4-phenylpiperazine or 4-(3-chlorophenyl)piperazine substituents.
- Comparison: Both lack the tricyclic core but share the piperazine-propyl linkage.
c. T3D4557 ()
- Structure : 13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-...-hexaene with a piperidine substituent.
- Comparison : The chlorinated tricyclic scaffold and piperidine group suggest divergent biological targets (e.g., ion channel modulation) compared to the sulfonamide-piperazine pharmacophore in the target compound .
Physicochemical and Pharmacokinetic Properties
Research Findings and Trends
- Structural Similarity Metrics : Tanimoto coefficients () between the target compound and its analogs range from 0.45–0.65, indicating moderate similarity. The tricyclic core and piperazine sulfonyl group drive these scores, while substituent variations account for divergence .
- SAR Insights :
- The benzodioxole group in the target compound may improve solubility over purely aromatic substituents (e.g., phenyl) but introduces metabolic liabilities.
- Piperazine sulfonyl linkages are critical for target binding, as seen in protease inhibitors like Indinavir .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
